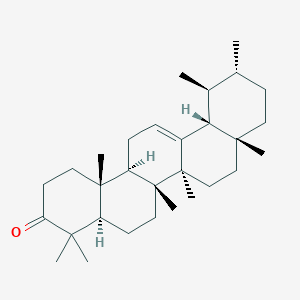

alpha-Amyrenone

描述

Alpha-Amyrenone is a triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring isomer found in various oleoresins from species of the Protium genus in the Brazilian Amazon. This compound is known for its biological activities and potential therapeutic applications .

准备方法

Alpha-Amyrenone can be synthesized through the oxidation of alpha, beta-amyrins, which are major compounds found in the same oleoresins. The synthetic route involves a high-yield procedure using commercially available mixtures of alpha, beta-amyrins as substrates. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .

化学反应分析

Alpha-Amyrenone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce more oxidized derivatives.

Reduction: It can be reduced to form alpha-amyrin.

Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemical Properties and Mechanism of Action

Alpha-Amyrenone is characterized by the molecular formula and is known for its role in inhibiting enzymes involved in carbohydrate and lipid metabolism. Its mechanism of action primarily involves the inhibition of:

- Alpha-amylase

- Alpha-glucosidase

- Lipase

These enzymes are critical for the digestion and absorption of carbohydrates and fats. Research indicates that this compound can significantly inhibit alpha-glucosidase activity by 96.5% at a concentration of 1.6 g/mL, while it shows an inhibition rate of 82.99% on lipase at 100 µg/mL .

Anti-diabetic Effects

This compound has demonstrated potential as an anti-diabetic agent. In animal studies, it has been shown to reduce postprandial glycemia and improve lipid profiles in diabetic models. For instance, administration of this compound in mice with streptozotocin-induced diabetes resulted in significant reductions in blood glucose levels and body weight compared to control groups .

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of this compound. In vivo experiments using carrageenan-induced paw edema models demonstrated that oral administration of this compound significantly reduced mechanical hypersensitivity and edema . Its ability to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) while promoting IL-10 synthesis further supports its therapeutic potential in managing inflammatory conditions .

Anti-obesity Potential

This compound's role in obesity management is also noteworthy. Computational studies suggest that it may act as an antagonist to pancreatic lipases, thereby reducing fat absorption from the diet . This mechanism positions this compound as a candidate for developing anti-obesity medications.

Case Study 1: Anti-inflammatory Effects in Mice

A study evaluated the anti-inflammatory effects of this compound isolated from Acalypha moluccana. The results indicated that repeated administration reduced inflammation markers and pain responses in various models, suggesting its efficacy as a therapeutic agent for chronic inflammatory diseases .

Case Study 2: Glycemic Control

In a controlled study on diabetic mice, this compound was administered at varying doses (25 mg/kg and 50 mg/kg). The results showed a significant reduction in postprandial glycemia compared to standard treatments like acarbose, indicating its potential as a natural alternative for glycemic control .

Summary Table of Applications

作用机制

Alpha-Amyrenone exerts its effects primarily through the inhibition of enzymes involved in the carbohydrate and lipid absorption process. It significantly inhibits alpha-glucosidase and lipase, which are key enzymes in the digestion and absorption of carbohydrates and fats. This inhibition leads to reduced postprandial glycemia and potential weight loss, making it a promising candidate for the treatment of metabolic diseases .

相似化合物的比较

Alpha-Amyrenone is similar to other triterpenoid compounds such as beta-Amyrenone, alpha-Amyrin, and beta-Amyrin. it is unique in its specific inhibitory effects on digestive enzymes and its potential therapeutic applications. The following are some similar compounds:

Beta-Amyrenone: Another isomer with similar biological activities.

Alpha-Amyrin: A precursor in the synthesis of this compound.

Beta-Amyrin: Another precursor in the synthesis of this compound

生物活性

Alpha-amyrenone, a triterpene compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is derived from various plant sources, notably from the genus Protium. It is structurally related to other triterpenes and has been studied for its potential health benefits, including anti-inflammatory, anti-diabetic, and neuroprotective properties.

1. Enzyme Inhibition

This compound exhibits significant inhibitory effects on enzymes involved in carbohydrate and lipid metabolism. Key studies highlight its impact on:

- Alpha-Glucosidase : At a concentration of 1.6 µg/mL, this compound demonstrated a 96.5% inhibition rate compared to acarbose (51.5% at 60 µg/mL) .

- Lipase : The compound showed an IC50 value of 95.9 ± 1.9 µg/mL for lipase inhibition .

These findings suggest that this compound may be beneficial in managing conditions like diabetes and obesity by regulating glucose and lipid absorption.

| Enzyme | Inhibition Rate (%) | Concentration (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Alpha-Glucosidase | 96.5 | 1.6 | - |

| Lipase | - | - | 95.9 ± 1.9 |

2. Anti-Inflammatory Effects

This compound has been shown to reduce inflammation through several mechanisms:

- Reduction of Mechanical Hypersensitivity : In animal models, oral administration led to decreased mechanical hypersensitivity and paw edema induced by carrageenan .

- Cytokine Modulation : The compound inhibited the production of pro-inflammatory cytokines such as nitric oxide and IL-6 while promoting IL-10 production in macrophages stimulated by lipopolysaccharide (LPS) .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound:

- Cognitive Function Improvement : In a study involving aluminum-induced neurotoxicity in mice, intranasal administration of alpha-amyrin nano-emulsion improved learning and memory parameters assessed through the Morris water maze test .

- Motor Coordination : Treatment reduced fall-off periods in rotarod tests, indicating enhanced motor coordination .

Case Studies

Several case studies have highlighted the therapeutic potential of alpha-amyrin:

- Diabetes Management : A study on streptozotocin-induced diabetic mice demonstrated that administration of alpha-amyrin significantly reduced postprandial glycemia peaks compared to standard treatments like acarbose .

- Chronic Pain Relief : In models of chronic inflammatory pain, alpha-amyrin treatment reduced both edema and mechanical sensitization, suggesting its use as an analgesic agent .

属性

IUPAC Name |

(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWJJFSELKWGA-IPQOMUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-96-0 | |

| Record name | α-Amyrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-AMYRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying α-Amyrenone in Cirsium setosum?

A1: While α-Amyrenone has been found in other plant species, its isolation from Cirsium setosum marked the first reported instance within that genus []. This discovery expands the known sources of this compound and hints at its potential diverse biological activities, warranting further investigation.

Q2: How does α-Amyrenone exhibit potential antimalarial activity?

A2: Computational studies using molecular docking techniques suggest that α-Amyrenone demonstrates strong binding affinity to key enzymes involved in the malaria parasite's lifecycle, namely lysyl-tRNA synthetases and Dihydrofolate reductase (DHFR) []. These enzymes are essential for parasite survival and are targeted by existing antimalarial drugs like artesunate and chloroquine. The study revealed that α-Amyrenone's binding scores were comparable to, and in some cases even better than, the standard antimalarial drugs, suggesting its potential as a lead compound for developing novel antimalarial agents [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。